molecular formula C14H19ClN2O4S B4843383 1-[(4-chloro-3-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine

1-[(4-chloro-3-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine

Cat. No. B4843383
M. Wt: 346.8 g/mol
InChI Key: CUNDNUXMRSKQDN-UHFFFAOYSA-N
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Description

Piperazine derivatives have been widely explored for their diverse biological activities and applications in various fields, including pharmaceuticals. The specific compound "1-[(4-chloro-3-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine" is part of this broad category, indicating potential interest in its synthesis, molecular structure, and properties for scientific research.

Synthesis Analysis

Piperazine compounds are typically synthesized through nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with electrophiles such as chloroacetyl chloride or isothiocyanates. For example, the synthesis of similar compounds involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution or dibasic acid chlorides in benzene solution (Tung, 1957).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including the targeted compound, can be elucidated using X-ray crystallography, which reveals the conformation of the piperazine ring and the spatial arrangement of substituents. For instance, the structure of a related compound was investigated by X-ray crystallography, showing a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including acylation, alkylation, and sulfonation, to introduce different functional groups, impacting their chemical properties. For instance, microwave-assisted synthesis has been utilized for rapid generation of piperazine-containing compounds through nucleophilic aromatic substitution reactions (Williams et al., 2010).

Mechanism of Action

Target of Action

The compound’s primary targets are likely to be proteins or enzymes in the body that interact with piperazine derivatives . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.

Mode of Action

The compound may interact with its targets through a variety of mechanisms. For instance, it could bind to a target protein and alter its function, leading to changes in cellular processes . The presence of a chloro-methylphenol group suggests that it might also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Given the presence of a piperazine moiety, it might influence pathways involving neurotransmission or signal transduction . The downstream effects could include changes in cell behavior, gene expression, or metabolic activity.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would influence its bioavailability. For instance, its absorption could be affected by factors like its solubility and stability. Once absorbed, it would be distributed throughout the body, potentially being metabolized into different forms. Finally, it would be excreted from the body, with the rate of excretion influencing its overall effect .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemicals. On a cellular level, this might result in changes in cell growth, differentiation, or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its targets, or affect its stability and thus its ability to exert its effects .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies might be conducted to investigate its efficacy and safety .

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-11-9-12(3-4-13(11)15)21-10-14(18)16-5-7-17(8-6-16)22(2,19)20/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDNUXMRSKQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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